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molecular formula C9H9NO3 B8449731 3-(Formylamino)-4-methylbenzoic Acid

3-(Formylamino)-4-methylbenzoic Acid

Cat. No. B8449731
M. Wt: 179.17 g/mol
InChI Key: FBGNJQRTDRVWNG-UHFFFAOYSA-N
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Patent
US07304084B2

Procedure details

A mixture of 3-amino-4-methylbenzoic acid (13) (22.139 g, 146.5 mmol) and 90% aqueous formic acid (200 mL) is heated at reflux for about 2 hours. The mixture is cooled to ambient temperature, added to ice water (400 mL) and stirred for about 15 minutes. The solids obtained are filtered and dried to obtain 3-(formylamino)-4-methylbenzoic acid (17), as a light flaky purple-pink solid (23.213 g, 88% yield).
Quantity
22.139 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6].[CH:12](O)=[O:13]>>[CH:12]([NH:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=[O:6])=[O:13]

Inputs

Step One
Name
Quantity
22.139 g
Type
reactant
Smiles
NC=1C=C(C(=O)O)C=CC1C
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
ice water
Quantity
400 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for about 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solids obtained
FILTRATION
Type
FILTRATION
Details
are filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(=O)NC=1C=C(C(=O)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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